2-(2-Iodo-1H-indol-1-yl)acetic acid

Overview

Description

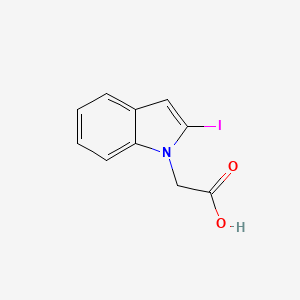

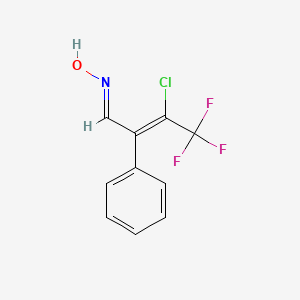

“2-(2-Iodo-1H-indol-1-yl)acetic acid” is a compound with the CAS number 206196-81-8 . It has a molecular weight of 301.08 and a molecular formula of C10H8INO2 . It is a type of indolyl carboxylic acid, which is an acetic acid where one of the methyl hydrogens is substituted by an indol-1-yl group .

Molecular Structure Analysis

The molecular structure of “2-(2-Iodo-1H-indol-1-yl)acetic acid” is based on the indole scaffold, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It also contains an acetic acid group linked to the C3 carbon atom of the indole .Chemical Reactions Analysis

Indolyl carboxylic acids, such as “2-(2-Iodo-1H-indol-1-yl)acetic acid”, are used as reactants in the preparation of various compounds. For instance, they are used in the preparation of conformationally restrained analogs of pravadoline, which are nanomolar potent, enantioselective, (aminoalkyl)indole agonists of the cannabinoid receptor .Scientific Research Applications

Microbial Catabolism of Indole Derivatives

Indole-3-acetic acid (IAA) is a well-known plant hormone with its degradation by bacteria studied for insights into microbial interactions and potential biotechnological applications. The existence of gene clusters like iac and iaa, responsible for the aerobic and anaerobic catabolism of IAA respectively, highlights a complex interaction between microorganisms and indole compounds, which could lead to novel approaches in managing plant growth or treating pathologies related to IAA excess in plants and humans (Laird, Flores, & Leveau, 2020).

Auxin and Plant Growth

Research into the effects of auxin (e.g., IAA) on algae and higher plants reveals its profound impact on growth, which could extend to derivatives like 2-(2-Iodo-1H-indol-1-yl)acetic acid. The modulation of auxin responses under stress conditions, for example, demonstrates the hormone's role in adaptive growth, suggesting potential agricultural applications for indole derivatives in enhancing stress tolerance and crop productivity (Naser & Shani, 2016).

Synthesis and Classification of Indoles

The development of new methods for indole synthesis, including derivatives of indole-3-acetic acid, underscores the chemical's versatility for creating biologically active molecules. This research area is crucial for the synthesis of natural products and pharmaceuticals, indicating a broader relevance for 2-(2-Iodo-1H-indol-1-yl)acetic acid in drug development and synthetic chemistry (Taber & Tirunahari, 2011).

Biotechnological and Industrial Applications

The exploration of organic acids, including acetic acid derivatives, in various industrial processes from acidizing operations in oil and gas extraction to the production of vinegar and fermented beverages, showcases the economic and environmental benefits of these compounds. Research into organic acids' roles in enhancing productivity, reducing corrosion, and serving as microbial food cultures highlights the potential for 2-(2-Iodo-1H-indol-1-yl)acetic acid in similar applications (Alhamad, Alrashed, & Miskimins, 2020).

Safety and Hazards

Future Directions

Indole derivatives have diverse biological activities and have immense potential to be explored for newer therapeutic possibilities . They possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc., which have created interest among researchers to synthesize a variety of indole derivatives .

Mechanism of Action

Target of Action

Indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . This suggests that the compound could potentially interact with various targets in the body.

Mode of Action

Indole derivatives are known to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound could interact with its targets in a way that modulates these biological activities.

Biochemical Pathways

Given the wide range of biological activities associated with indole derivatives , it can be inferred that the compound could potentially affect multiple biochemical pathways.

Result of Action

Given the various biological activities associated with indole derivatives , it can be inferred that the compound could potentially have a wide range of molecular and cellular effects.

properties

IUPAC Name |

2-(2-iodoindol-1-yl)acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8INO2/c11-9-5-7-3-1-2-4-8(7)12(9)6-10(13)14/h1-5H,6H2,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKPURTUDFGOUBS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(N2CC(=O)O)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8INO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-Iodo-1H-indol-1-yl)acetic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[3-(1H-Pyrazol-3-yl)phenyl]acetamide](/img/structure/B3040385.png)

![2-Chloro-1-(2-{2-[3,5-di(trifluoromethyl)anilino]ethyl}piperidino)ethan-1-one](/img/structure/B3040396.png)

![(2Z)-4,4,4-Trifluoro-2-[[[methyl-(4-methylphenyl)-oxo-lambda6-sulfanylidene]amino]methylidene]-1-thiophen-2-ylbutane-1,3-dione](/img/structure/B3040399.png)

![Methyl 2-{4-[({[(1-chloroethylidene)amino]oxy}carbonyl)(methyl)amino]phenyl}-3,3,3-trifluoro-2-hydroxypropanoate](/img/structure/B3040402.png)

![[(Z)-(2-Heptylcyclopentylidene)amino] 2-(2-fluorophenyl)acetate](/img/structure/B3040405.png)